molecular formula C8H6BrNO3 B12275561 4-Bromo-benzooxazole-2-carbaldehyde hydrate

4-Bromo-benzooxazole-2-carbaldehyde hydrate

Cat. No.: B12275561
M. Wt: 244.04 g/mol
InChI Key: YAUKIIGZWRFBMT-UHFFFAOYSA-N
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Description

4-Bromo-benzooxazole-2-carbaldehyde hydrate is a chemical compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol . It is an off-white solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a bromine atom attached to a benzooxazole ring, and a carbaldehyde group at the 2-position of the ring.

Preparation Methods

The synthesis of 4-Bromo-benzooxazole-2-carbaldehyde hydrate typically involves the bromination of benzooxazole followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and formylation can be achieved using reagents such as Vilsmeier-Haack reagent or formic acid derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-benzooxazole-2-carbaldehyde hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-benzooxazole-2-carbaldehyde hydrate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-benzooxazole-2-carbaldehyde hydrate involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-benzooxazole-2-carbaldehyde hydrate include:

    4-Chloro-benzooxazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

    2-Formyl-benzooxazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Bromo-benzothiazole-2-carbaldehyde: Contains a sulfur atom in the ring instead of oxygen, leading to different chemical properties.

The uniqueness of this compound lies in its specific reactivity due to the presence of both the bromine atom and the aldehyde group, which allows for a wide range of chemical transformations .

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

4-bromo-1,3-benzoxazole-2-carbaldehyde;hydrate

InChI

InChI=1S/C8H4BrNO2.H2O/c9-5-2-1-3-6-8(5)10-7(4-11)12-6;/h1-4H;1H2

InChI Key

YAUKIIGZWRFBMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(O2)C=O.O

Origin of Product

United States

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